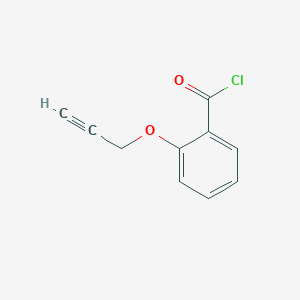
Benzoyl chloride, 2-(2-propynyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 2-(2-propynyloxy)- is an organic compound that features a benzoyl chloride group attached to a propynyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2-(2-propynyloxy)- typically involves the reaction of benzoyl chloride with 2-propyn-1-ol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
C6H5COCl+HC≡CCH2OH→C6H5COOCH2C≡CH+HCl
Industrial Production Methods: Industrial production of benzoyl chloride, 2-(2-propynyloxy)- may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Types of Reactions:
Oxidation: Benzoyl chloride, 2-(2-propynyloxy)- can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Addition: The triple bond in the propynyl group can undergo addition reactions with various electrophiles, leading to the formation of substituted alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Addition: Electrophiles such as hydrogen halides or halogens.
Major Products:
Oxidation: Carboxylic acids or ketones.
Substitution: Amides or esters.
Addition: Halogenated alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzoyl chloride, 2-(2-propynyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of benzoyl chloride, 2-(2-propynyloxy)- involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The propynyl group can also participate in reactions that modify its structure, leading to the formation of new compounds with different properties.
Vergleich Mit ähnlichen Verbindungen
Benzoyl chloride: Similar in structure but lacks the propynyl group.
Propargyl chloride: Contains the propynyl group but lacks the benzoyl chloride moiety.
Phenylacetylene: Contains a phenyl group attached to a propynyl group but lacks the acyl chloride functionality.
Uniqueness: Benzoyl chloride, 2-(2-propynyloxy)- is unique due to the combination of the benzoyl chloride and propynyl functionalities, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
65211-53-2 |
|---|---|
Molekularformel |
C10H7ClO2 |
Molekulargewicht |
194.61 g/mol |
IUPAC-Name |
2-prop-2-ynoxybenzoyl chloride |
InChI |
InChI=1S/C10H7ClO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2 |
InChI-Schlüssel |
FKOANRVECGXNQN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=CC=C1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


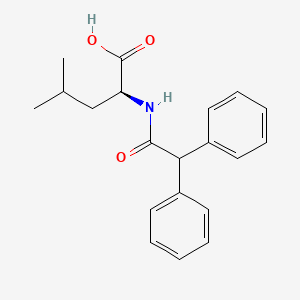
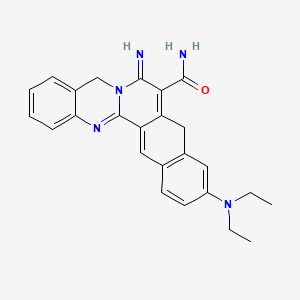

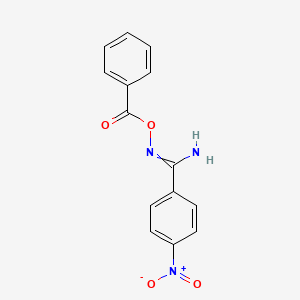
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
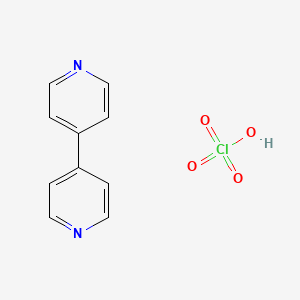
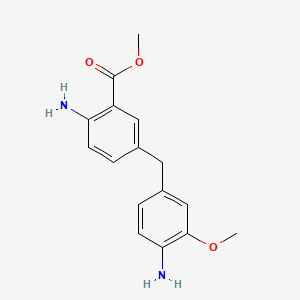
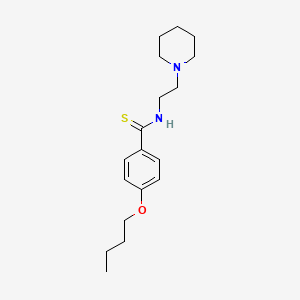

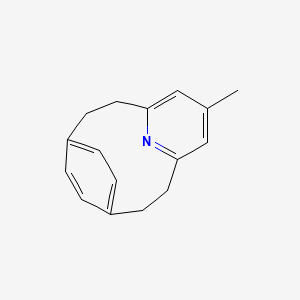
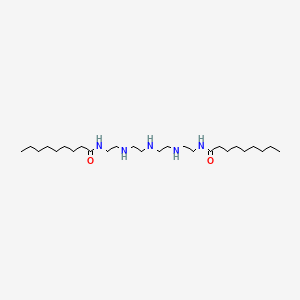
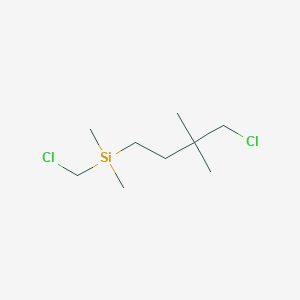
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
